Ácidos linoleicos y derivados
Linoleic acids and their derivatives are a class of essential polyunsaturated fatty acids (PUFAs) that play crucial roles in various biological processes, including cell membrane structure, signaling pathways, and immune response modulation. Found naturally in plant oils such as safflower, sunflower, and soybean oil, linoleic acid is characterized by its chemical structure featuring a conjugated diene system, which confers its unique physicochemical properties.
Linoleic acid derivatives are diverse, including hydroxy, epoxy, and conjugated linoleic acids (CLAs). These derivatives exhibit enhanced biological activities compared to the parent compound. For instance, CLA isomerization has been shown to improve lipid metabolism, reduce inflammation, and potentially exert anti-carcinogenic effects. In cosmetics, derivatives of linoleic acid are often used as moisturizers and skin conditioners due to their ability to retain moisture and promote skin health.
In industrial applications, linoleic acid derivatives find use in the production of lubricants, coatings, and adhesives, benefiting from their excellent oxidative stability and film-forming properties. The versatility of these compounds makes them valuable across multiple industries, contributing significantly to both human health and technological advancements.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
![]() |
9,12,15-Octadecatrienoic acid, methyl ester, (E,Z,Z)- | 37929-05-8 | C19H32O2 |
![]() |
(8R,9Z,12Z)-8-hydroxyoctadeca-9,12-dienoic acid | 138231-04-6 | C18H32O3 |
![]() |
(9E,12Z,15E)-octadeca-9,12,15-trienoic acid | 21661-12-1 | C18H30O2 |
![]() |
3-Linoleoyl-sn-glycerol | 2258-92-6 | C21H38O4 |
![]() |
rac-1-Linoleoyl-3-linolenoyl-propanetriol | 126374-41-2 | C39H66O5 |
![]() |
ammonium linoleate | 7721-14-4 | C18H35NO2 |
![]() |
rac-1-Linoleoyl-3-chloropropanediol | 74875-98-2 | C21H37ClO3 |
![]() |
1-Linoleoyl-3-palmitoyl-rac-glycerol | 99032-71-0 | C37H68O5 |
![]() |
1-Palmitoyl-2-linoleoyl-rac-glycerol | 73649-99-7 | C37H68O5 |
![]() |
12-oxo-9E-octadecenoic acid | 6629-55-6 | C18H32O3 |
Literatura relevante
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Proveedores recomendados
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados